molecular formula C9H11ClN4 B1661091 (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 879635-96-8

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B1661091
CAS No.: 879635-96-8
M. Wt: 210.66
InChI Key: RTDDQHRFRCKEET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar triazole compounds have been found to interact with β-tubulin , suggesting that this compound might also target tubulin or similar proteins.

Mode of Action

Related triazole compounds have been found to undergo excited-state proton transfer , which could suggest a similar mechanism for this compound

Result of Action

Related triazole compounds have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound might also have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and cell division . The interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby preventing it from performing its function. Additionally, this compound has demonstrated antimicrobial activity by targeting bacterial enzymes and disrupting their metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits cell division by targeting topoisomerase IV, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways and gene expression. For instance, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of topoisomerase IV, inhibiting its activity and preventing DNA replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can interact with other enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell division and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to mammalian cells . Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial activity without causing harm to the host organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound can affect metabolic flux by inhibiting key enzymes involved in DNA replication and cell division . Additionally, this compound can alter metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound within tissues is influenced by its solubility and stability, which are enhanced by its hydrochloride salt form .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins effectively, leading to the desired biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [3+2] cycloaddition reaction between an aryl diazonium salt and an isocyanide . This reaction is often catalyzed by copper or other transition metals under mild conditions.

Industrial Production Methods

Industrial production of triazole derivatives, including (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, often employs scalable synthetic routes such as the Huisgen 1,3-dipolar cycloaddition. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
  • (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
  • (1-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Uniqueness

(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1-phenyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-6-9-11-7-13(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDDQHRFRCKEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879635-96-8
Record name 1H-1,2,4-Triazole-3-methanamine, 1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879635-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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